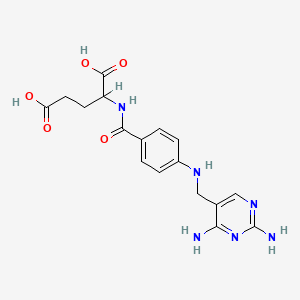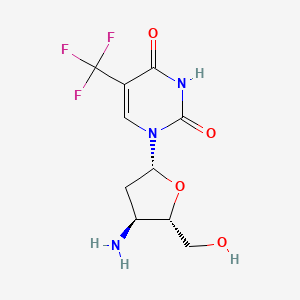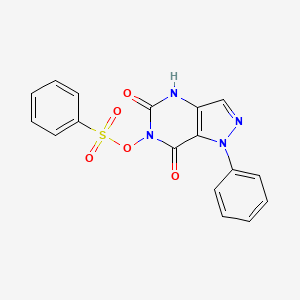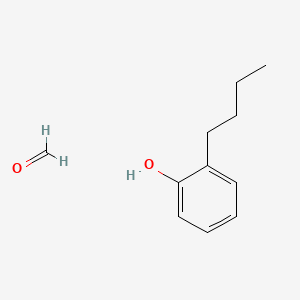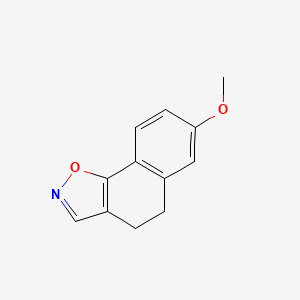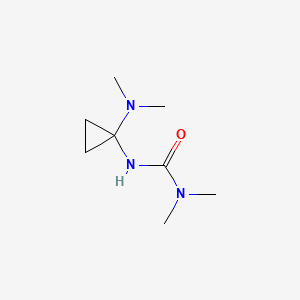
N'-(1-(Dimethylamino)cyclopropyl)-N,N-dimethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(1-(Dimethylamino)cyclopropyl)-N,N-dimethylurea is an organic compound characterized by the presence of a cyclopropyl group attached to a dimethylamino moiety and a urea functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-(Dimethylamino)cyclopropyl)-N,N-dimethylurea typically involves the reaction of cyclopropylamine with dimethylamine and an isocyanate derivative. One common method includes the following steps:
Cyclopropylamine Preparation: Cyclopropylamine can be synthesized via the hydrogenation of cyclopropanecarboxamide.
Reaction with Dimethylamine: Cyclopropylamine is then reacted with dimethylamine in the presence of a suitable catalyst.
Formation of Urea Derivative: The resulting intermediate is treated with an isocyanate derivative to form N’-(1-(Dimethylamino)cyclopropyl)-N,N-dimethylurea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N’-(1-(Dimethylamino)cyclopropyl)-N,N-dimethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, thiols, and amines; reactions may require catalysts and specific solvents.
Major Products
The major products formed from these reactions include oxidized urea derivatives, reduced amine derivatives, and substituted urea compounds, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N’-(1-(Dimethylamino)cyclopropyl)-N,N-dimethylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which N’-(1-(Dimethylamino)cyclopropyl)-N,N-dimethylurea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s cyclopropyl group can induce strain in molecular structures, affecting the binding affinity and activity of target molecules. Additionally, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(1-(Dimethylamino)ethyl)-N,N-dimethylurea
- N’-(1-(Dimethylamino)propyl)-N,N-dimethylurea
- N’-(1-(Dimethylamino)butyl)-N,N-dimethylurea
Uniqueness
N’-(1-(Dimethylamino)cyclopropyl)-N,N-dimethylurea is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its linear or branched analogs. This structural feature can lead to different reactivity patterns and biological activities, making it a valuable compound for research and development.
Propiedades
Número CAS |
75812-71-4 |
|---|---|
Fórmula molecular |
C8H17N3O |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
3-[1-(dimethylamino)cyclopropyl]-1,1-dimethylurea |
InChI |
InChI=1S/C8H17N3O/c1-10(2)7(12)9-8(5-6-8)11(3)4/h5-6H2,1-4H3,(H,9,12) |
Clave InChI |
WIXPGKQZAWEYEN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)NC1(CC1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


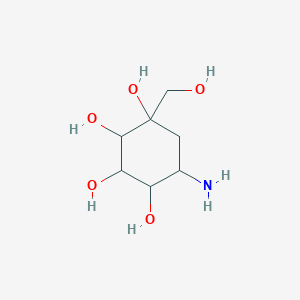
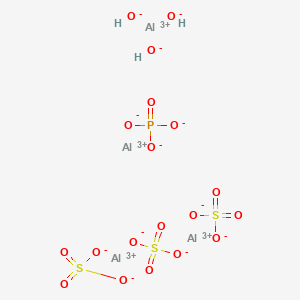
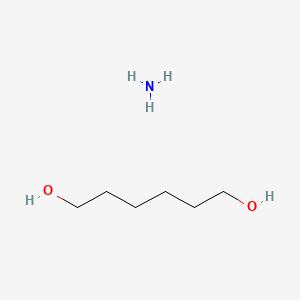

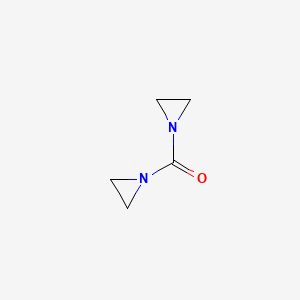
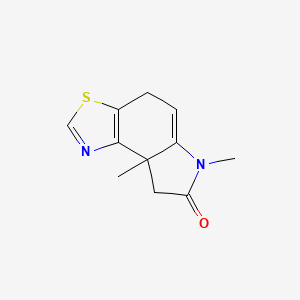
![2-[Hydroxy-(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B12811781.png)

